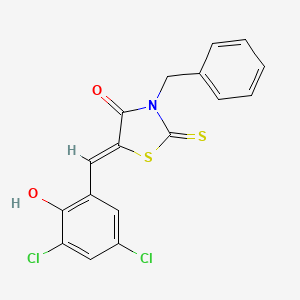
N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine, also known as SERT inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine involves the inhibition of the serotonin transporter (N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine, N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine increases the levels of serotonin in the synaptic cleft, leading to an increase in serotonin signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine are primarily related to its inhibition of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine. The compound has been shown to increase the levels of extracellular serotonin in the brain, leading to an increase in serotonin signaling. This increase in serotonin signaling has been associated with improvements in mood, reductions in anxiety, and reductions in drug-seeking behavior.
实验室实验的优点和局限性
N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine has several advantages for laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine in laboratory experiments. The compound has a relatively short half-life, making it difficult to use in long-term studies. Additionally, the compound has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine. One area of interest is the potential use of the compound in the treatment of substance abuse disorders, particularly cocaine addiction. Additionally, there is interest in the development of more potent and selective N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine inhibitors, which may have improved therapeutic efficacy and reduced off-target effects. Finally, there is interest in the study of the long-term effects of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine on brain function and behavior, particularly with regards to its potential use as a treatment for mood disorders.
合成方法
The synthesis of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine involves the reaction of 2,2-diphenylethylamine with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine.
科学研究应用
N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the reuptake of serotonin, making it a potential treatment for depression, anxiety, and other mood disorders. Additionally, the compound has been studied for its potential use in the treatment of substance abuse disorders, particularly cocaine addiction.
属性
IUPAC Name |
N-(2,2-diphenylethyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-2-15-24-16-13-21(14-17-24)23-18-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21-23H,2,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHELSOOBFHKAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-diphenylethyl)-1-propyl-piperidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(allyloxy)-3-chlorobenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4985471.png)
![1'-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4985476.png)
![2,2'-(oxydi-4,1-phenylene)bis[5-(1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4985479.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4985485.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B4985490.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985496.png)
![N-(4-fluorobenzyl)-3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4985513.png)
![N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4985518.png)
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4985525.png)
![N-(4-bromophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4985532.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4985537.png)
![methyl 4-{[4-(3-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-1-piperidinyl]methyl}benzoate](/img/structure/B4985539.png)

![2-[{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]ethanol](/img/structure/B4985553.png)